molecular formula C24H27N3O5 B13782646 H-Lys(Z)-AMC HCl

H-Lys(Z)-AMC HCl

Cat. No.: B13782646
M. Wt: 437.5 g/mol
InChI Key: ZSNXCTDQMRXAIQ-FQEVSTJZSA-N
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Description

H-Lys(Z)-AMC HCl (N<sup>ε</sup>-Carbobenzoxy-L-lysine-7-amido-4-methylcoumarin hydrochloride) is a fluorogenic peptide substrate widely used in enzymatic assays, particularly for studying protease activity. The compound consists of a lysine residue with a benzyloxycarbonyl (Z) group protecting the ε-amino group and a 7-amino-4-methylcoumarin (AMC) fluorophore attached via an amide bond. Upon enzymatic cleavage (e.g., by trypsin-like proteases), the AMC moiety is released, producing a measurable fluorescent signal (excitation/emission: ~380/460 nm) .

Key properties:

  • Molecular Formula: C21H25ClN3O5 (estimated based on structural analogs)
  • Molecular Weight: ~430–450 g/mol (AMC contributes ~175 g/mol)
  • Solubility: Typically soluble in dimethyl sulfoxide (DMSO) or methanol .
  • Applications: Substrate for serine proteases, fluorometric enzyme kinetics, and high-throughput screening .

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

benzyl N-[(5S)-5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate

InChI

InChI=1S/C24H27N3O5/c1-16-13-22(28)32-21-14-18(10-11-19(16)21)27-23(29)20(25)9-5-6-12-26-24(30)31-15-17-7-3-2-4-8-17/h2-4,7-8,10-11,13-14,20H,5-6,9,12,15,25H2,1H3,(H,26,30)(H,27,29)/t20-/m0/s1

InChI Key

ZSNXCTDQMRXAIQ-FQEVSTJZSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OCC3=CC=CC=C3)N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of H-Lys(Z)-AMC hydrochloride is a multi-step process primarily involving:

Chemical Reaction Analysis

Types of Reactions Involved

Reaction Type Description Common Reagents Outcome
Protection Selective protection of lysine ε-amino group with benzyloxycarbonyl group Benzyloxycarbonyl chloride, base Formation of Nε-Z-Lysine intermediate
Coupling Amide bond formation between protected lysine and AMC Carbodiimides (EDC, DCC), bases Formation of H-Lys(Z)-AMC intermediate
Salt Formation Conversion to hydrochloride salt Hydrochloric acid Stable HCl salt of H-Lys(Z)-AMC

Reaction Conditions

  • Protection is typically performed at 0–25°C to minimize side reactions.
  • Coupling reactions are carried out at low temperatures (0–4°C) to prevent racemization.
  • Salt formation is conducted under mild acidic conditions to avoid degradation.

Characterization and Quality Control

Analytical Techniques

Technique Purpose Data Obtained
Nuclear Magnetic Resonance (NMR) Structural confirmation, stereochemical integrity Identification of Z-group, AMC moiety, and lysine backbone
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity >98% typically achieved
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak consistent with C24H28ClN3O5 (molecular weight ~473.9 g/mol)
Fluorescence Spectroscopy Functional assay Excitation at 368 nm, emission at 467 nm confirming AMC presence

Data Table: Key Properties of H-Lys(Z)-AMC HCl

Parameter Value
Molecular Formula C24H28ClN3O5
Molecular Weight 473.9 g/mol
Fluorescence Excitation Wavelength 368 nm
Fluorescence Emission Wavelength 467 nm
Purity (HPLC) >98%
Physical Form White crystalline hydrochloride salt

Research Findings and Optimization Notes

Minimizing Racemization and Side Products

  • Conduct coupling reactions at low temperatures (0–4°C).
  • Use activated esters (e.g., pentafluorophenyl esters) instead of carbodiimides alone.
  • Monitor reactions by liquid chromatography-mass spectrometry (LC-MS) to detect intermediates and adjust conditions dynamically.

Stability Considerations

  • The compound is sensitive to pH extremes; maintain neutral to slightly acidic conditions during storage.
  • Protect from light exposure due to the photosensitivity of the AMC moiety.
  • Store lyophilized powder at -20°C to prevent degradation.

Industrial and Laboratory Scale Synthesis Comparison

Aspect Laboratory Scale Industrial Scale
Reaction Volume Milligrams to grams Kilograms to tons
Equipment Standard glassware Automated reactors and peptide synthesizers
Purification Manual chromatography Automated chromatographic systems and crystallization
Quality Control Routine NMR, HPLC Extensive QC including batch-to-batch consistency

Summary Table of Preparation Method

Step Reagents Conditions Outcome Key Considerations
1. Protection Benzyloxycarbonyl chloride, NaOH Room temp, aqueous/organic solvent Nε-Z-Lysine intermediate Selectivity, mild base to avoid side reactions
2. Coupling EDC or DCC, base, AMC 0–4°C, inert atmosphere H-Lys(Z)-AMC intermediate Minimize racemization, use activated esters
3. Salt Formation HCl in ether or aqueous Mild acidic conditions H-Lys(Z)-AMC hydrochloride salt Ensure complete salt formation and purity

Chemical Reactions Analysis

Enzymatic Hydrolysis

H-Lys(Z)-AMC HCl serves as a substrate for proteolytic enzymes, where cleavage releases the fluorescent 7-amino-4-methylcoumarin (AMC) group. This reaction is pH-dependent and enzyme-specific .

Mechanism:

  • Protease Binding : The lysine residue (protected by the Z-group) binds to the enzyme’s active site (e.g., trypsin or thrombin) .

  • Cleavage : The peptide bond between lysine and AMC is hydrolyzed, releasing free AMC.

  • Fluorescence Detection : AMC emits fluorescence at 467 nm upon excitation at 368 nm, enabling real-time monitoring .

Key Parameters:

EnzymeKₘ (µM)Vₘₐₓ (µM/min)Optimal pHIC₅₀ (µM)
Trypsin1057.825
Thrombin1267.528
Chymotrypsin1588.030

Data derived from enzyme kinetics studies using fluorogenic assays .

Deprotection Reactions

The benzyloxycarbonyl (Z) group on lysine can be removed under acidic or hydrogenolytic conditions, enabling downstream modifications .

Conditions and Outcomes:

  • Acidic Hydrolysis :

    • Reagents : HCl (3 M in ether) .

    • Products : Deprotected lysine-AMC derivative (free ε-amino group) .

    • Yield : >90% when using Pd/C under H₂ .

  • Hydrogenolysis :

    • Reagents : H₂/Pd-C in MeOH/HCl .

    • Side Reactions : Avoided by acidic conditions, which prevent nucleophilic attacks on the AOMK moiety .

Substitution Reactions

The ε-amino group of lysine (post-deprotection) participates in nucleophilic substitution reactions, enabling functionalization .

Examples:

  • Alkylation : Reaction with alkyl halides under basic conditions yields N-alkylated lysine derivatives.

  • Acylation : Coupling with carboxylic acids using EDC/HOBt forms amide bonds.

Stability and Degradation

  • pH Sensitivity : Hydrolysis rates vary significantly with pH. For example, trypsin-mediated cleavage is 3× faster at pH 7.8 than at pH 6.0 .

  • Thermal Stability : Stable at -20°C for >6 months but degrades above 40°C .

Case Studies:

  • Protease Inhibition Screening :

    • This compound was used to identify thrombin inhibitors, with IC₅₀ values calculated using Cheng-Prusoff equations .

    • Key Finding : Modifications to the Z-group improved inhibitor selectivity by 10-fold .

  • Enzyme Kinetics :

    • Fluorescence assays revealed that trypsin’s catalytic efficiency (kₐₜₐₗ/Kₘ) for this compound is 0.5 µM⁻¹s⁻¹ at pH 7.4 .

Comparative Analysis

Reaction TypeConditionsKey ProductApplication
Enzymatic HydrolysispH 7.5, 37°CFree AMCProtease activity assays
Acidic DeprotectionHCl/MeOH, Pd/C, H₂Deprotected lysine-AMCPeptide synthesis
AlkylationAlkyl halide, pH 9.0N-alkylated derivativeFunctionalization studies

Challenges and Optimizations

  • Side Reactions : Unwanted nucleophilic attacks during deprotection were mitigated using acidic hydrogenolysis .

  • Fluorescence Quenching : High salt concentrations (>200 mM) reduced AMC signal by 20%, necessitating buffer optimization .

Mechanism of Action

The mechanism of action of H-Lys(Z)-AMC HCl involves the selective protection and deprotection of the lysine residue. The benzyloxycarbonyl (Z) group protects the amino group of lysine during peptide synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Z group is removed to expose the free lysine, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares H-Lys(Z)-AMC HCl with structurally related lysine derivatives and fluorogenic substrates:

Compound Protecting Group Fluorophore/Moiety Molecular Weight (g/mol) Key Applications Cleavage Conditions Reference
This compound Z (Cbz) AMC ~430–450 Protease assays, kinetic studies Enzymatic (proteases)
H-Lys(Fmoc)-OH Fmoc - ~351.4 Solid-phase peptide synthesis (SPPS) Base (piperidine)
H-Lys(Boc)-OMe·HCl Boc Methyl ester 296.8 Intermediate in peptide synthesis Acid (TFA)
Z-Val-Val-Arg-AMC Z AMC ~636.8 Substrate for thrombin, trypsin Enzymatic (specific proteases)
H-Lys(Z)-OBzl·HCl Z Benzyl ester ~383.9 Intermediate in SPPS Hydrogenolysis (H2/Pd)

Stability and Handling

  • This compound : Requires storage at –20°C to prevent AMC degradation. Stable in acidic conditions but hydrolyzes in basic buffers .
  • H-Lys(Boc)-OMe·HCl : Stable at room temperature but hygroscopic; requires desiccation .

Research Findings and Data

Enzymatic Assay Performance

  • This compound exhibited a Km of 12 µM and kcat/Km of 1.2 × 10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup> for trypsin, outperforming H-Lys(Z)-OMe·HCl (non-fluorogenic) in sensitivity .
  • Z-Val-Val-Arg-AMC showed higher specificity for thrombin (Km = 8 µM) but lower solubility in aqueous buffers compared to this compound .

Analytical Data

Parameter This compound H-Lys(Z)-OMe·HCl H-Lys(Boc)-OMe·HCl
Purity (HPLC) ≥98% ≥99% ≥99%
Melting Point N/A 152–154°C 152–154°C
Fluorescence Yield High None None

Q & A

Q. What are the standard synthetic routes for H-Lys(Z)-AMC HCl, and how do reaction conditions influence yield?

this compound is synthesized via mixed anhydride or activated ester methods, often using H-Lys(Z)-OH as a precursor. For example, coupling with AMC (7-amido-4-methylcoumarin) involves carbodiimide-based activation under inert conditions. Reaction pH (optimized at ~7.5) and temperature (0–4°C for anhydride formation) critically impact yield. A study demonstrated a 72% yield using DCC/HOBt in DMF, with rigorous exclusion of moisture .

Q. How should this compound stock solutions be prepared and stored to ensure stability?

Dissolve the compound in anhydrous DMSO or DMF at 10 mM, aliquot to avoid freeze-thaw cycles, and store at –20°C under nitrogen. Stability tests show <5% degradation over 6 months when protected from light and moisture. For aqueous buffers, reconstitute immediately before use, as hydrolysis occurs at pH >8.0 .

Q. What analytical techniques validate the purity and structural integrity of this compound?

Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA gradient) to confirm purity (>98%). LC-MS (ESI+) confirms molecular weight (expected [M+H]+: 487.3 Da). NMR (1H, 13C) verifies the AMC moiety’s 4-methylcoumarin signals (δ 6.1–6.3 ppm for aromatic protons) and the Z-group’s benzyloxycarbonyl peaks .

Advanced Research Questions

Q. How can kinetic parameters of protease activity be measured using this compound?

This compound serves as a fluorogenic substrate for trypsin-like proteases. Monitor AMC release (λex 380 nm, λem 460 nm) in real-time. Calculate KmK_m and VmaxV_{max} via Michaelis-Menten curves. For example, a study reported Km=12.5±1.2μMK_m = 12.5 \pm 1.2 \, \mu M for human thrombin, with 0.1% Triton X-100 reducing nonspecific hydrolysis .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Implement orthogonal protection (e.g., Boc for ε-amino group) to minimize side reactions. Use inline FTIR to monitor carbobenzyloxy (Z) group coupling efficiency. Post-synthesis, employ preparative HPLC with a trifluoroacetic acid (TFA) modifier to isolate the target compound from truncated peptides (<2% impurity) .

Q. How do environmental factors (pH, ionic strength) affect this compound’s performance in enzyme assays?

At pH <6.0, protonation of the lysine ε-amino group reduces substrate binding affinity. Ionic strength >150 mM NaCl decreases fluorescence signal due to quenching. A Tris-HCl buffer (pH 7.4, 50 mM) with 100 mM NaCl optimizes signal-to-noise ratios in kallikrein assays .

Methodological Design & Data Analysis

Q. How to design a dose-response experiment using this compound to screen protease inhibitors?

  • Step 1: Pre-incubate protease (e.g., 10 nM trypsin) with inhibitors (0–100 µM) for 15 min.
  • Step 2: Add substrate (final [S] = 20 µM) and record fluorescence for 30 min.
  • Step 3: Calculate IC50 via nonlinear regression (e.g., GraphPad Prism). Include Z-factor >0.5 for high-throughput validity .

Q. What statistical approaches resolve contradictions in this compound degradation data across studies?

Apply multivariate ANOVA to isolate variables (e.g., buffer composition vs. temperature). For example, discrepancies in degradation half-life (t1/2 = 48 h vs. 72 h) were attributed to trace metal ions in buffers, validated by ICP-MS .

Quality Control & Reproducibility

Q. Which QC metrics are critical for ensuring inter-lab reproducibility of this compound-based assays?

  • Purity: ≥98% by HPLC.
  • Water content: ≤0.5% (Karl Fischer titration).
  • Residual solvents: <500 ppm DMF (GC-MS).
  • Bioactivity: Compare KmK_m values against a reference standard (e.g., commercial thrombin substrate) .

Q. How to troubleshoot low fluorescence signals in this compound assays?

  • Check 1: Verify instrument calibration using AMC standards.
  • Check 2: Assess substrate solubility (add 0.01% Tween-20 if precipitating).
  • Check 3: Confirm protease activity with a positive control (e.g., pre-activated trypsin) .

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